N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-{1-[3-(DIMETHYLAMINO)PROPYL]-2-METHYL-1H-13-BENZODIAZOL-5-YL}-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodiazole ring, a pyridine ring, and a pyrazole ring, all connected through a dimethylaminopropyl group. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(DIMETHYLAMINO)PROPYL]-2-METHYL-1H-13-BENZODIAZOL-5-YL}-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and minimize waste. Additionally, purification methods such as chromatography and crystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(DIMETHYLAMINO)PROPYL]-2-METHYL-1H-13-BENZODIAZOL-5-YL}-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{1-[3-(DIMETHYLAMINO)PROPYL]-2-METHYL-1H-13-BENZODIAZOL-5-YL}-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe for imaging and tracking biological processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-{1-[3-(DIMETHYLAMINO)PROPYL]-2-METHYL-1H-13-BENZODIAZOL-5-YL}-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3’-Diamino-N-methyldipropylamine: Another similar compound used in various chemical and industrial applications
Uniqueness
N-{1-[3-(DIMETHYLAMINO)PROPYL]-2-METHYL-1H-13-BENZODIAZOL-5-YL}-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C22H25N7O |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[1-[3-(dimethylamino)propyl]-2-methylbenzimidazol-5-yl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H25N7O/c1-15-24-19-12-17(7-8-21(19)29(15)11-5-10-28(2)3)25-22(30)20-13-18(26-27-20)16-6-4-9-23-14-16/h4,6-9,12-14H,5,10-11H2,1-3H3,(H,25,30)(H,26,27) |
InChI Key |
SGMYMCGPTRPPRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CCCN(C)C)C=CC(=C2)NC(=O)C3=CC(=NN3)C4=CN=CC=C4 |
Origin of Product |
United States |
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